molecular formula C27H25N3O3S B2380006 N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370855-46-2

N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2380006
CAS No.: 370855-46-2
M. Wt: 471.58
InChI Key: MMODFQXCVPYXGX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the cyano, hydroxy, and methylphenyl groups. The final steps involve the acetylation of the phenyl ring and the formation of the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific properties.

Biology

In biological research, the compound’s interactions with biological molecules are of interest. It may serve as a probe for studying enzyme mechanisms or as a potential lead compound in drug discovery.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(phenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
  • N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
  • N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-16-7-3-4-10-20(16)25-21(14-28)27(30-22-11-6-12-23(32)26(22)25)34-15-24(33)29-19-9-5-8-18(13-19)17(2)31/h3-5,7-10,13,25,30H,6,11-12,15H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMODFQXCVPYXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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